2-Bromo-3-cyclopentyloxypyridine
Description
Consequently, a detailed introduction cannot be formulated based on the supplied materials. However, inferences can be drawn from structurally analogous bromopyridine derivatives (e.g., 2-Bromo-3-methylpyridine, 2-Bromo-3-hydroxypyridine) to hypothesize its properties.
Bromopyridines are heterocyclic aromatic compounds with a bromine substituent on the pyridine ring.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-3-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H12BrNO/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
InChI Key |
LFWWROATAKMKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(N=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridine Derivatives
The following comparison is based on the evidence provided for analogous compounds.
Substituent Effects on Reactivity and Stability
Key Observations:
- Steric vs.
- Solubility: Hydroxyl groups enhance water solubility, whereas cyclopentyloxy groups likely decrease it due to increased hydrophobicity .
- Synthetic Utility: Fluorinated and methylated derivatives are more commonly used in drug discovery due to their metabolic stability, while hydroxylated analogs serve as precursors for functionalization .
Thermal and Chemical Stability
Inference for 2-Bromo-3-cyclopentyloxypyridine:
- The cyclopentyloxy group may improve thermal stability compared to hydroxyl analogs but could introduce challenges in purification due to low polarity.
Limitations of Current Evidence
No Direct Data: None of the provided sources mention this compound, necessitating extrapolation from analogs.
Inconsistent Hazard Data: Safety profiles vary widely; methylated derivatives have well-documented hazards, while fluorinated compounds lack GHS classifications .
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